molecular formula C9H9ClO B2409491 (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane CAS No. 885318-84-3

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane

Cat. No. B2409491
M. Wt: 168.62
InChI Key: ULTCUVAEPPZZLR-IMTBSYHQSA-N
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Description

The compound “(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane” is likely an oxirane, also known as an epoxide. Epoxides are cyclic ethers with a three-atom ring. The “2S,3S” notation indicates the stereochemistry of the molecule, and “4-chlorophenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached.



Synthesis Analysis

The synthesis of a specific compound often involves multiple steps, each requiring specific reagents and conditions. For an oxirane, one common method of synthesis is through the reaction of a carbonyl compound with a peracid, followed by acid workup.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.



Chemical Reactions Analysis

This would involve studying how the compound reacts with various reagents. Epoxides, for example, are known to undergo reactions with nucleophiles, leading to ring-opening.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Polymerization and Chemical Reactivity

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane exhibits interesting chemical reactivity, particularly in the context of polymerization. Stolarzewicz (1986) found that carbonyl groups are present in polymers of 2,3-epoxypropyl phenyl ether, derived from anionic polymerization, suggesting chain transfer reactions unique to this compound and its variants (Stolarzewicz, 1986). Additionally, Morariu and Simionescu (1994) explored the radical and cationic polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, a related compound, proposing a specific polymerization mechanism based on the analysis of resulting polymers (Morariu & Simionescu, 1994).

Synthesis of Novel Compounds

The compound is instrumental in the synthesis of various novel and functionally diverse chemicals. For instance, Rashad et al. (2013) highlighted its use as an intermediate in the synthesis of potential antimicrobial agents (Rashad et al., 2013). Similarly, Kuzenkov and Zakharychev (2009) utilized derivatives of this compound in creating new fungicidal agents (Kuzenkov & Zakharychev, 2009).

Catalysis and Asymmetric Synthesis

The compound plays a role in catalysis and asymmetric synthesis. Takeichi, Ishimori, and Tsuruta (1979) used a related compound, methyloxirane, in asymmetric cyclization catalyzed by an optically active cobalt complex, highlighting the compound's relevance in producing optically active substances (Takeichi, Ishimori, & Tsuruta, 1979).

Molecular Toxicology

While not directly related to (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane, studies on similar compounds provide insights into molecular toxicology. Watson et al. (2001) discussed the metabolism of isoprene and its derivatives, indicating the complex metabolic pathways and toxicological implications of such compounds (Watson et al., 2001).

Conformational Analysis

Morariu and Bercea (2004) examined copolymers derived from a compound structurally similar to (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane, exploring their conformational transitions. This research emphasizes the importance of such compounds in understanding polymer behaviors (Morariu & Bercea, 2004).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include looking at its toxicity, flammability, and reactivity.


Future Directions

Future research on a compound could involve exploring new methods of synthesis, studying its reactions with new reagents, investigating its potential uses, and more.


Please note that this is a general overview, and the specifics can vary greatly depending on the exact compound and the context of the research. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTCUVAEPPZZLR-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane

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